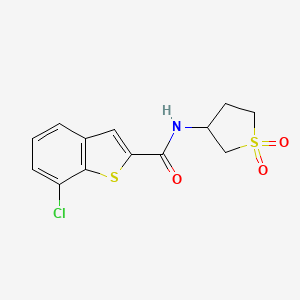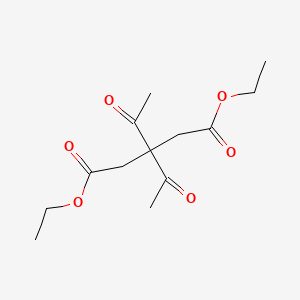![molecular formula C25H23F3N2O4 B12166211 N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12166211.png)
N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1Z)-3-[(3-Methoxypropyl)amino]-3-oxo-1-{5-[3-(Trifluormethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamid ist eine komplexe organische Verbindung, die durch ihre einzigartige Struktur gekennzeichnet ist, die einen Furanring, eine Trifluormethylgruppe und eine Benzamid-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1Z)-3-[(3-Methoxypropyl)amino]-3-oxo-1-{5-[3-(Trifluormethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Furanrings, gefolgt von der Einführung der Trifluormethylgruppe. Die Benzamid-Einheit wird dann durch eine Reihe von Kondensationsreaktionen angehängt. Der letzte Schritt beinhaltet die Bildung der Enamin-Bindung unter kontrollierten Bedingungen, wie z. B. spezifischen Temperatur- und pH-Werten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von automatisierten Reaktoren und Durchflusssystemen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist so optimiert, dass Nebenprodukte und Abfälle minimiert werden, was ihn umweltfreundlicher macht. Wichtige Parameter wie Reaktionszeit, Temperatur und Lösungsmittelwahl werden sorgfältig gesteuert, um das gewünschte Produkt zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
N-[(1Z)-3-[(3-Methoxypropyl)amino]-3-oxo-1-{5-[3-(Trifluormethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann die Verbindung zu einfacheren Formen reduzieren oder ihre funktionellen Gruppen verändern.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, was möglicherweise die Eigenschaften der Verbindung verändert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid, typischerweise unter sauren oder basischen Bedingungen.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid, häufig in wasserfreien Lösungsmitteln.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile, unter Bedingungen wie erhöhten Temperaturen oder dem Vorhandensein von Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion einfachere Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-[(1Z)-3-[(3-Methoxypropyl)amino]-3-oxo-1-{5-[3-(Trifluormethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. verbesserte Stabilität oder Reaktivität.
Wirkmechanismus
Der Wirkmechanismus von N-[(1Z)-3-[(3-Methoxypropyl)amino]-3-oxo-1-{5-[3-(Trifluormethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles, under conditions such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat
- Quzhou Aurantii Fructus und Huyou Peel
Einzigartigkeit
N-[(1Z)-3-[(3-Methoxypropyl)amino]-3-oxo-1-{5-[3-(Trifluormethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig.
Eigenschaften
Molekularformel |
C25H23F3N2O4 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H23F3N2O4/c1-33-14-6-13-29-24(32)21(30-23(31)17-7-3-2-4-8-17)16-20-11-12-22(34-20)18-9-5-10-19(15-18)25(26,27)28/h2-5,7-12,15-16H,6,13-14H2,1H3,(H,29,32)(H,30,31)/b21-16- |
InChI-Schlüssel |
IZYVNLMXBCBOIT-PGMHBOJBSA-N |
Isomerische SMILES |
COCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COCCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166135.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12166143.png)

![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12166156.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B12166157.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12166162.png)
![2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid](/img/structure/B12166170.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166178.png)
![3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166188.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12166195.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B12166199.png)



